3-chloro-4-ethoxybenzene-1-sulfonyl chloride
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Overview
Description
3-chloro-4-ethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O3S and a molecular weight of 255.12 g/mol . It is a derivative of benzene, featuring a sulfonyl chloride group, a chloro substituent, and an ethoxy group on the benzene ring. This compound is primarily used in organic synthesis and various industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-ethoxybenzene-1-sulfonyl chloride typically involves the sulfonation of 3-chloro-4-ethoxybenzene followed by chlorination. The process can be summarized as follows:
Sulfonation: 3-chloro-4-ethoxybenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-ethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.
Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
3-chloro-4-ethoxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, depending on the nucleophile involved . The molecular targets and pathways are largely determined by the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzenesulfonyl chloride: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
4-ethoxybenzenesulfonyl chloride: Lacks the chloro substituent, affecting its reactivity and selectivity in chemical reactions.
3-chlorobenzenesulfonyl chloride: Lacks both the ethoxy group and the specific substitution pattern, resulting in different chemical properties.
Uniqueness
3-chloro-4-ethoxybenzene-1-sulfonyl chloride is unique due to the presence of both the chloro and ethoxy groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
CAS No. |
928709-65-3 |
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Molecular Formula |
C8H8Cl2O3S |
Molecular Weight |
255.1 |
Purity |
95 |
Origin of Product |
United States |
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